

7-Azatryptophan: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **7-Azatryptophan**

Cat. No.: **B1233867**

[Get Quote](#)

An in-depth exploration of the synthesis, properties, and applications of the fluorescent tryptophan analog, **7-azatryptophan**, as a powerful tool in protein science and drug discovery.

Introduction

7-Azatryptophan (7-azaTrp or 7aW) is a non-canonical amino acid and a fluorescent analog of the natural amino acid tryptophan.^[1] Structurally, it is an isostere of tryptophan where the carbon atom at the 7th position of the indole ring is replaced by a nitrogen atom.^[2] This substitution imparts unique photophysical properties, most notably a red-shifted absorption and emission spectrum compared to tryptophan.^[3] These characteristics make **7-azatryptophan** an invaluable probe for investigating protein structure, dynamics, and interactions, allowing for selective excitation and monitoring even in the presence of multiple endogenous tryptophan residues.^{[1][2]} Its fluorescence is also highly sensitive to the local environment, being quenched in aqueous environments and enhanced in hydrophobic pockets, which provides a clear window into specific regions of a protein and insights into protein folding and dynamics.^[2] This guide provides a comprehensive overview of the basic properties of **7-azatryptophan** and detailed protocols for its incorporation into proteins and peptides.

Core Properties of 7-Azatryptophan

The utility of **7-azatryptophan** as a molecular probe stems from its distinct physicochemical and photophysical properties. These properties are summarized in the tables below for easy

comparison.

Physicochemical Properties

Property	Value	Reference(s)
IUPAC Name	(2S)-2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid	[4]
Molecular Formula	C ₁₀ H ₁₁ N ₃ O ₂	[5]
Molecular Weight	205.21 g/mol	[4]
CAS Number	49758-35-2 (L-isomer)	[4]

Photophysical Properties in Various Solvents

The fluorescence of **7-azatryptophan** is highly dependent on the polarity of its environment.[2] Generally, its quantum yield is low in aqueous solutions and significantly higher in more hydrophobic environments.[2][6]

Solvent	Absorption Max (λ _{abs} , nm)	Emission Max (λ _{em} , nm)	Quantum Yield (Φ)	Fluorescence Lifetime (τ, ps)	Reference(s)
Water (pH 7)	~288	~400	Low (~0.01)	~780-824	[2][6][7]
Acetonitrile	Not Specified	~362	Higher (0.25)	Non-exponential (953 and 6980)	[2][6][7]
n-Propanol	Not Specified	~367 and ~520	Higher	Not Specified	[2][6]
Diethyl ether	Not Specified	~345	Higher	Not Specified	[2][6]
Cyclohexane	Not Specified	~325	Not Specified	Not Specified	[6]

Photophysical Properties in Proteins

When incorporated into proteins, the photophysical properties of **7-azatryptophan** provide insights into the local environment of the residue.

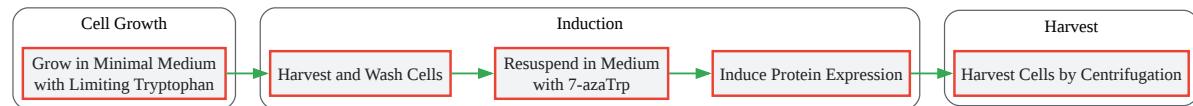
Protein Context	Emission Max (λ_{em} , nm)	Reference(s)
Staphylococcal Nuclease	355	[2]
Annexin A5	~358	[2]
Hirudin Fragment 1-47	Red-shifted ~40 nm vs Y3W analog	[6]

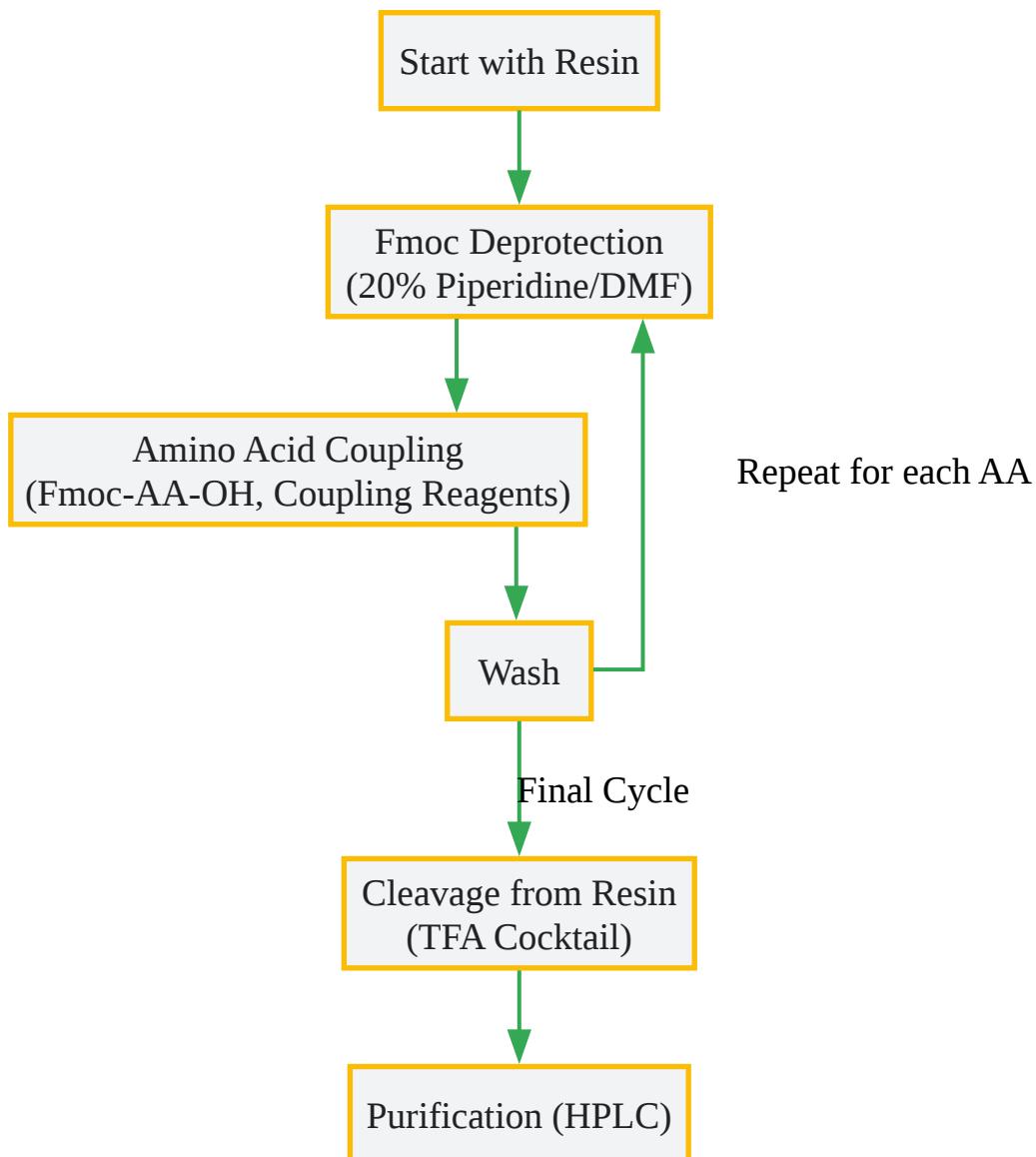
Experimental Protocols

The incorporation of **7-azatryptophan** into proteins and peptides is a key step for its use as a research tool. The following sections provide detailed methodologies for the most common incorporation techniques.

Protocol 1: Site-Specific Incorporation in *E. coli* (Amber Suppression)

This method utilizes the expansion of the genetic code to incorporate **7-azatryptophan** at a specific, predetermined site in a protein.[\[1\]](#) It relies on an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the amber stop codon (UAG).[\[2\]](#)


Materials:


- *E. coli* expression strain (e.g., BL21(DE3)).[\[2\]](#)
- Plasmid encoding the target gene with an in-frame amber (TAG) codon at the desired position.[\[2\]](#)
- Plasmid encoding an orthogonal **7-azatryptophan**-specific aminoacyl-tRNA synthetase (e.g., a mutant PylRS) and its cognate tRNA.[\[2\]](#)
- Luria-Bertani (LB) medium and appropriate antibiotics.[\[2\]](#)
- **7-Azatryptophan**.[\[2\]](#)

- Inducing agent (e.g., Isopropyl β -D-1-thiogalactopyranoside, IPTG).[2]

Methodology:

- Transformation: Co-transform the *E. coli* expression strain with the plasmid containing the target gene (with the UAG codon) and the plasmid encoding the orthogonal synthetase/tRNA pair.
- Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.[2]
- Expression Culture: Inoculate a larger volume of LB medium (e.g., 1 L) with the overnight starter culture. Grow the cells at 37°C with shaking until the optical density at 600 nm (OD_{600}) reaches 0.6-0.8.[2]
- Induction: Add **7-azatryptophan** to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.[2]
- Expression: Incubate the culture at a lower temperature (e.g., 18-25°C) overnight with shaking to promote proper protein folding.[2]
- Cell Harvest: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).[2] The cell pellet can then be used for protein purification.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]

- 3. Biosynthetic Incorporation of Tryptophan Analogs in Proteins | Basicmedical Key [basicmedicalkey.com]
- 4. 7-Aza-L-tryptophan | C10H11N3O2 | CID 7000165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 7-Azatryptophan | C10H11N3O2 | CID 5354789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [pubs.acs.org](#) [pubs.acs.org]
- To cite this document: BenchChem. [7-Azatryptophan: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1233867#what-is-7-azatryptophan-and-its-basic-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com